1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
Overview
Description
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))- is a polyunsaturated organic compound The stereochemical notation indicates the presence of geometric isomers
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the construction of the cyclotetradecatetraene framework, followed by sequential introduction of methyl and isopropyl groups at specific positions.
Reagents and Conditions: : The synthesis may involve organometallic reagents, transition metal catalysts, and conditions such as Grignard reactions, catalytic hydrogenation, and regioselective isomerization.
Industrial Production Methods
Large Scale Production: : Industrial synthesis might involve continuous flow processes to achieve higher yields and purity. Optimizing reaction times, temperatures, and solvent systems is critical.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions forming epoxides or diols, typically with reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Hydrogenation can reduce the double bonds, using catalysts like palladium on carbon.
Substitution: : Electrophilic or nucleophilic substitution reactions at the methyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: : Peracids for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: : Hydrogen gas with palladium or platinum catalysts.
Substitution: : Alkyl halides with base or acid catalysis.
Major Products
Oxidation: : Formation of epoxides, diols.
Reduction: : Saturated hydrocarbons.
Substitution: : Functionalized derivatives with varied organic groups.
Scientific Research Applications
Chemistry
As an intermediate in the synthesis of complex terpenoids.
Used in studying reaction mechanisms in organic chemistry.
Biology and Medicine
Potential precursor for biologically active molecules, such as natural product analogues.
Research in antimicrobial, anti-inflammatory, or anticancer agents.
Industry
Use in the development of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: : The compound's biological activity is attributed to its interaction with cellular receptors and enzymes. The unsaturated carbon-carbon bonds are reactive sites for various biochemical transformations.
Pathways Involved
Binding to enzyme active sites, influencing enzymatic activity.
Modulating signal transduction pathways by acting as a ligand.
Comparison with Similar Compounds
Similar Compounds
1,3,6,10-Cyclotetradecatetraene: : The parent hydrocarbon, lacking the additional methyl and isopropyl groups.
Limonene: : Another terpenoid with a different structural arrangement.
Uniqueness
The specific geometric configuration and functional groups of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)- confer unique chemical reactivity and biological properties compared to other terpenoids.
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Properties
IUPAC Name |
3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHADBQKVWXPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC=C(C=CC(CC1)C(C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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